

Application Notes and Protocols: **Srpin340** Administration in Mouse Models of Macular Degeneration

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Compound of Interest

Compound Name: *Srpin340*

Cat. No.: *B1681104*

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Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The neovascular ("wet") form of AMD is characterized by choroidal neovascularization (CNV), the growth of abnormal blood vessels from the choroid into the subretinal space. Vascular endothelial growth factor (VEGF) is a key driver of this pathological angiogenesis. **Srpin340**, a small molecule inhibitor of Serine/Arginine-rich Protein Kinase 1 and 2 (SRPK1/2), has emerged as a promising therapeutic candidate.^{[1][2]} SRPK1/2 regulates the alternative splicing of VEGF pre-mRNA.^{[1][3]} By inhibiting these kinases, **Srpin340** shifts the splicing balance from pro-angiogenic VEGF isoforms (e.g., VEGF165) to anti-angiogenic isoforms (e.g., VEGF165b), thereby suppressing CNV.^{[1][3][4]}

These application notes provide a comprehensive overview of the administration of **Srpin340** in preclinical mouse models of macular degeneration, including detailed experimental protocols and quantitative data summaries to guide researchers in this field.

Data Presentation

Table 1: In Vivo Efficacy of **Srpin340** in Laser-Induced CNV Mouse Model (Intravitreal Administration)

Dosage (per eye)	Vehicle/C ontrol	Change in CNV Size	Change in VEGF Protein Levels	Change in Total Vegf mRNA	Change in Exon 8a- containin g Vegf mRNA	Referenc e
0.2 ng	Saline	Dose- dependent inhibition	-	-	-	[1]
1 ng	Saline	Dose- dependent inhibition	-	-	-	[1]
2 ng	Saline	Dose- dependent inhibition	-	-	-	[1]
6 ng	Saline	Dose- dependent inhibition	-	-	-	[1]
10 ng	Saline	Dose- dependent inhibition (EC50 = 0.32 ng/μl)	-	-	-	[1]
20 pmol	0.1% DMSO	Significant decrease	Significantl y lower (209.2±10. 9 pg/mg vs. 274.2±17.9 pg/mg)	56% decrease (p<0.05)	57% decrease (p<0.05)	[4]

Table 2: In Vivo Efficacy of SrpIn340 in Laser-Induced CNV Mouse Model (Topical Eye Drop Administration)

Concentration	Vehicle/Control	Change in CNV Size	Reference
0.1 µg/ml	Vehicle	Dose-dependent inhibition	[3]
1 µg/ml	Vehicle	Dose-dependent inhibition	[3]
10 µg/ml	Vehicle	Dose-dependent inhibition	[3]
100 µg/ml	Vehicle	Dose-dependent inhibition (EC50 = 3.2 µg/ml)	[3]

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This model is the standard for studying the efficacy of anti-angiogenic therapies for wet AMD.

Materials:

- C57BL/6J mice (6-8 weeks old)
- Tropicamide (1%) and Phenylephrine (2.5%) for pupil dilation
- Proparacaine hydrochloride (0.5%) as a topical anesthetic
- Slit lamp with a 532 nm diode laser
- Glass coverslip

Procedure:

- Anesthetize the mice and dilate their pupils with a drop of tropicamide and phenylephrine.
- Apply a drop of proparacaine hydrochloride for topical anesthesia.
- Place a glass coverslip on the cornea to flatten it for better visualization of the fundus.
- Using the slit lamp and laser, create four laser photocoagulation spots around the optic nerve in each eye. The laser settings should be sufficient to induce a bubble, indicating the rupture of Bruch's membrane.

Srpin340 Administration

a) Intravitreal Injection:

Materials:

- **Srpin340** solution (e.g., dissolved in 0.1% DMSO in saline)
- 33-gauge Hamilton syringe
- Microscope for visualization

Procedure:

- Immediately after laser photocoagulation, perform the intravitreal injection.
- Under a microscope, carefully insert the 33-gauge needle into the vitreous cavity, avoiding the lens.
- Inject a small volume (typically 1 µl) of the **Srpin340** solution.
- A second injection can be administered at a later time point (e.g., day 7) depending on the study design.^[1]

b) Topical Eye Drop Administration:

Materials:

- **Srpin340** eye drop solution (concentrations ranging from 0.1 µg/ml to 100 µg/ml)

Procedure:

- Following laser photocoagulation, begin the topical administration regimen.
- Administer one drop of the **Srpin340** solution to the treated eye. A typical regimen involves multiple drops over a 14-day period (e.g., 20 drops in total).[3]
- The contralateral eye can be treated with a vehicle control.

Evaluation of Choroidal Neovascularization

Materials:

- Phosphate-buffered saline (PBS)
- Paraformaldehyde (4%)
- FITC-labeled isolectin B4
- Mounting medium
- Fluorescence microscope

Procedure:

- At the end of the study period (e.g., day 14), euthanize the mice.
- Enucleate the eyes and fix them in 4% paraformaldehyde.
- Dissect the cornea, lens, and retina to isolate the RPE-choroid-sclera complex.
- Make radial incisions to flat-mount the tissue.
- Stain the flat mounts with FITC-labeled isolectin B4 to visualize the neovascularization.
- Capture images using a fluorescence microscope and quantify the area of the CNV lesions.

Quantification of VEGF and Inflammatory Markers

a) Enzyme-Linked Immunosorbent Assay (ELISA):

Materials:

- RPE-choroid tissue homogenates
- ELISA kits for VEGF, MCP-1, and ICAM-1

Procedure:

- Collect the RPE-choroid complex from treated and control mice.
- Homogenize the tissue and measure the total protein concentration.
- Use commercially available ELISA kits to quantify the protein levels of VEGF, MCP-1, and ICAM-1 according to the manufacturer's instructions.[\[4\]](#)

b) Real-Time PCR (qPCR):

Materials:

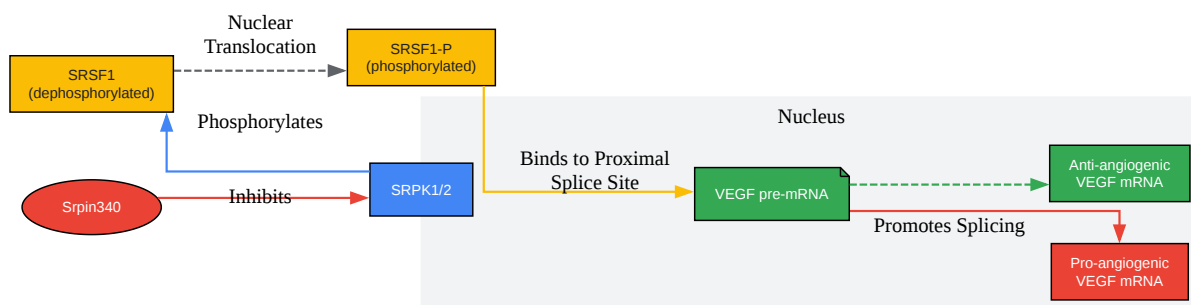
- RPE-choroid tissue
- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for total Vegf and exon 8a-containing Vegf isoforms
- qPCR master mix and instrument

Procedure:

- Isolate total RNA from the RPE-choroid complex.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using specific primers for total Vegf and the pro-angiogenic Vegf isoforms containing exon 8a.[\[4\]](#)

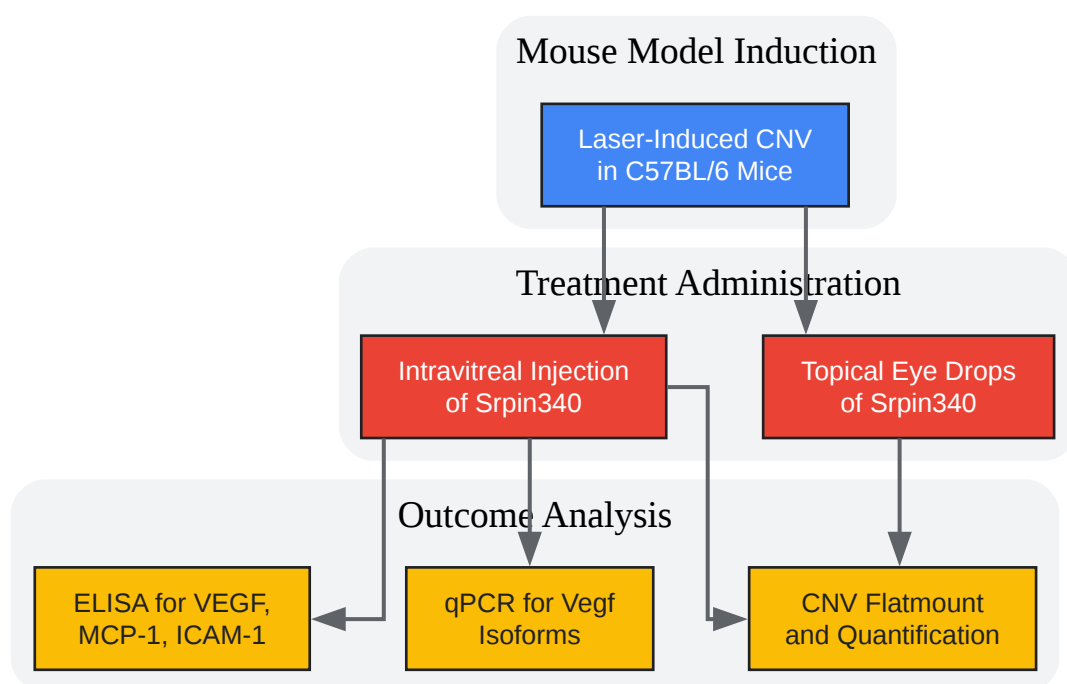
- Normalize the expression levels to a housekeeping gene.

Visualizations



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Caption: **Srpin340** Signaling Pathway in Macular Degeneration.



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Caption: Experimental Workflow for **Srpin340** in CNV Mouse Models.

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